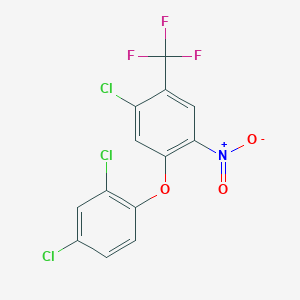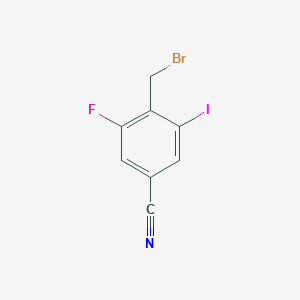
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a fluorinated benzonitrile derivative followed by iodination. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and iodinating agents like iodine or potassium iodide in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted benzonitriles, amines, and complex aromatic compounds used in pharmaceuticals and materials science .
Applications De Recherche Scientifique
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the iodine atom.
4-Iodobenzonitrile: Contains iodine but lacks the bromomethyl and fluorine groups.
3-Fluorobenzonitrile: Contains fluorine but lacks the bromomethyl and iodine groups
Uniqueness
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
Propriétés
Formule moléculaire |
C8H4BrFIN |
|---|---|
Poids moléculaire |
339.93 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-fluoro-5-iodobenzonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2H,3H2 |
Clé InChI |
AWUFFDKNDACHKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CBr)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


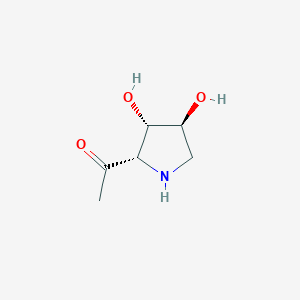
![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
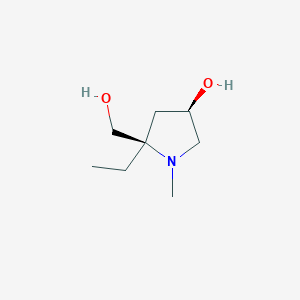

![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
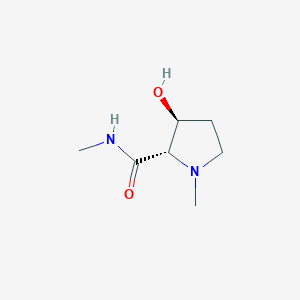
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)

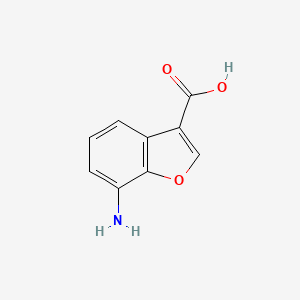
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)

